2-chloro-N-(4-methylbenzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

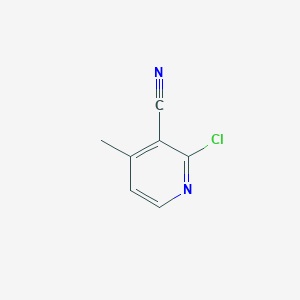

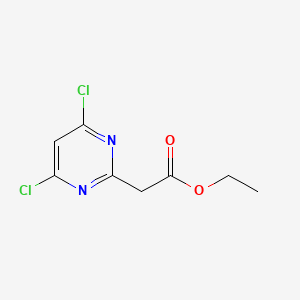

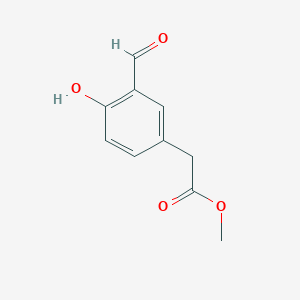

2-chloro-N-(4-methylbenzyl)propanamide is a chemical compound with the molecular formula C11H14ClNO . It’s a specialty product often used for proteomics research .

Synthesis Analysis

A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-methylbenzyl)propanamide is 1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

The solubility of 2-chloro-N-(4-methylphenyl)propanamide increases with increasing temperature at constant solvent composition . The experimental solubility data were correlated using Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations .Applications De Recherche Scientifique

Chemistry and Molecular Structure

The molecular structure of compounds related to 2-chloro-N-(4-methylbenzyl)propanamide plays a significant role in medicinal chemistry, particularly in cancer chemotherapy. For example, certain inhibitors of dihydrofolate reductase, which show promise for cancer treatment, have been studied for their molecular structures by X-ray crystallography (Camerman, Smith, & Camerman, 1978).

Synthesis Processes

2-chloro-N-(4-methylbenzyl)propanamide is involved in complex synthesis processes, such as the asymmetric synthesis of 4-hydroxymethyl-2-oxazolidinone from serinol derivatives. This process includes kinetic resolution and intramolecular transesterification (Sugiyama et al., 2003).

Antimicrobial Properties

The antimicrobial properties of related compounds, such as arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, have been synthesized and tested. These compounds, including derivatives of 2-chloro-N-(4-methylbenzyl)propanamide, show significant antibacterial and antifungal activities (Baranovskyi et al., 2018).

Solubility and Dissolution Properties

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures has been studied, providing insights into its dissolution properties, which are crucial for its application in different chemical processes (Pascual et al., 2017).

Antitumor Activity

Novel derivatives, such as 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues, have been synthesized and evaluated for their in vitro antitumor activity. These studies contribute to the understanding of the potential antitumor applications of related compounds (El-Azab et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUITZLONWBSHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585356 |

Source

|

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-methylphenyl)methyl]propanamide | |

CAS RN |

91131-15-6 |

Source

|

| Record name | 2-Chloro-N-[(4-methylphenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-4-yl)methanamine](/img/structure/B1355573.png)

![1-[2-(Benzyloxy)phenyl]propan-1-one](/img/structure/B1355584.png)